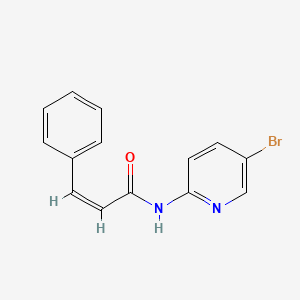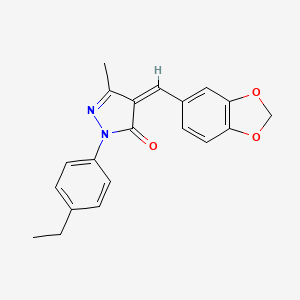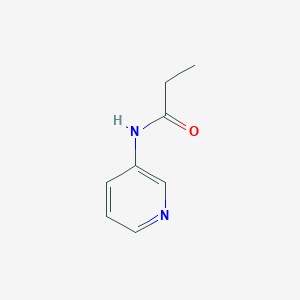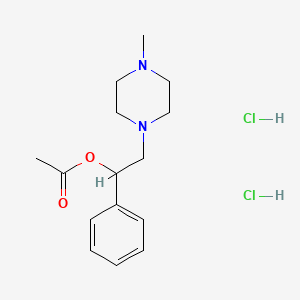![molecular formula C20H13BrClN3O4 B3892613 N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B3892613.png)
N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide
Descripción general
Descripción
N-{4-[(4-bromobenzoyl)amino]phenyl}-2-chloro-5-nitrobenzamide, commonly known as BB-Cl-amidine, is a small-molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BB-Cl-amidine is a synthetic compound that was first synthesized in 2006 by researchers at the University of North Carolina at Chapel Hill. Since then, several studies have investigated its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mecanismo De Acción
BB-Cl-amidine inhibits the activity of PAD4 by binding to its active site. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline residues. This post-translational modification has been shown to play a role in several cellular processes, including gene expression, chromatin remodeling, and signal transduction. Inhibition of PAD4 activity by BB-Cl-amidine has been shown to disrupt these processes, leading to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that BB-Cl-amidine has several biochemical and physiological effects. In addition to inhibiting PAD4 activity, BB-Cl-amidine has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to the activation of several downstream signaling pathways, including the p53 pathway, which plays a critical role in cell cycle regulation and apoptosis. BB-Cl-amidine has also been shown to inhibit the activity of several other enzymes, including protein arginine methyltransferase 1 (PRMT1) and protein tyrosine phosphatase 1B (PTP1B).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-Cl-amidine has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for PAD4, making it an ideal tool for studying the role of PAD4 in cancer biology. However, BB-Cl-amidine also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
BB-Cl-amidine has several potential future directions for research. One area of interest is the development of more potent and selective PAD4 inhibitors. Several studies have identified new compounds that have higher potency and selectivity for PAD4 than BB-Cl-amidine. Another area of interest is the investigation of the role of PAD4 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of BB-Cl-amidine analogs with improved solubility and efficacy in vivo is an area of active research.
Aplicaciones Científicas De Investigación
BB-Cl-amidine has been shown to have potential applications in cancer research. Studies have shown that BB-Cl-amidine inhibits the activity of peptidylarginine deiminase 4 (PAD4), an enzyme that is overexpressed in several types of cancer. Inhibition of PAD4 activity has been shown to reduce cancer cell proliferation and induce apoptosis, making BB-Cl-amidine a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN3O4/c21-13-3-1-12(2-4-13)19(26)23-14-5-7-15(8-6-14)24-20(27)17-11-16(25(28)29)9-10-18(17)22/h1-11H,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULKWQXGXDZIRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-3-furamide](/img/structure/B3892533.png)
![2,4-dichloro-N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3892538.png)

![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]butanamide](/img/structure/B3892563.png)
![4-[4-(4,5-dimethoxy-2-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892567.png)


![4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-N-3-thienyl-1-piperidinecarboxamide](/img/structure/B3892578.png)
![2-(4-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892581.png)
![2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3892586.png)

![4-[3-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892601.png)
![N-({1-[(3-chloro-2-methylphenyl)sulfonyl]-3-piperidinyl}methyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B3892609.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3892625.png)